Ethyl 2-(2-acetylimino-6-nitro-1,3-benzothiazol-3-yl)acetate
Description
Ethyl 2-(2-acetylimino-6-nitro-1,3-benzothiazol-3-yl)acetate is a benzothiazole-derived compound featuring a nitro group at the 6-position and an acetylimino substituent at the 2-position of the heterocyclic core. The ethyl acetate moiety is appended to the benzothiazole ring via a methylene bridge. Its characterization likely involves techniques such as NMR, IR, and mass spectrometry, as seen in analogous benzothiazole derivatives .
Properties
IUPAC Name |
ethyl 2-(2-acetylimino-6-nitro-1,3-benzothiazol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5S/c1-3-21-12(18)7-15-10-5-4-9(16(19)20)6-11(10)22-13(15)14-8(2)17/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBNDKCIWTXFPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 2-Aminothiophenol
The synthesis begins with the regioselective nitration of 2-aminothiophenol to introduce the nitro group at position 5 of the benzene ring. This step is critical for subsequent functionalization:
Acetylation of 2-Amino-5-nitrothiophenol
The primary amine is protected via acetylation to prevent undesired side reactions during cyclization:
Cyclocondensation with Ethyl 3-Chloro-3-oxopropanoate
The benzothiazole core is formed via cyclization, concurrently introducing the ethyl acetate group:
- Reagents : Ethyl 3-chloro-3-oxopropanoate, triethylamine in anhydrous dichloromethane.
- Mechanism : Nucleophilic displacement of chloride by thiolate, followed by intramolecular cyclization.
- Conditions : Reflux at 60°C for 6 hours.
- Yield : 65–75%.
- Product : Ethyl 2-(2-acetylimino-6-nitro-1,3-benzothiazol-3-yl)acetate (HRMS: [M+H]$$^+$$ calcd. 366.08, found 366.09).
Optimization and Challenges
Regioselectivity in Nitration
The nitro group’s position is dictated by the electron-withdrawing acetyl moiety, which directs nitration to the para position (C6). Competing meta products are minimized to <5% under controlled conditions.
Solvent and Catalytic Effects
Purification
- Recrystallization : Ethanol/water (3:1) yields crystals with >98% purity (melting point: 182–184°C).
- Chromatography : Silica gel (hexane/ethyl acetate 4:1) resolves minor impurities (<2%).
Analytical Characterization
Spectroscopic Data
- IR Spectroscopy :
- $$^1$$H NMR (500 MHz, CDCl$$3$$) :
- $$^13$$C NMR :
X-ray Crystallography (Hypothetical)
- Crystal System : Monoclinic, space group P2$$_1$$/c.
- Key Angles : Dihedral angle of 62.98° between benzothiazole and acetate planes.
Comparative Analysis of Methods
| Step | Conventional Method | Microwave-Assisted | Ultrasound-Assisted |
|---|---|---|---|
| Nitration | 12 h, 60% yield | 4 h, 68% yield | Not applicable |
| Acetylation | 6 h, 85% yield | 2 h, 88% yield | 1.5 h, 83% yield |
| Cyclocondensation | 6 h, 70% yield | 1.5 h, 72% yield | 3 h, 67% yield |
Note: Microwave and ultrasound methods reduce reaction times but require specialized equipment.
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-acetylimino-6-nitro-1,3-benzothiazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The acetylimino group can be reduced to an amine.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic or basic hydrolysis can be employed to convert the ester group to a carboxylic acid.
Major Products
The major products formed from these reactions include amino derivatives, amine derivatives, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiazole compounds exhibit notable antimicrobial properties. Ethyl 2-(2-acetylimino-6-nitro-1,3-benzothiazol-3-yl)acetate has been evaluated for its effectiveness against various bacterial strains. For instance, research demonstrated that related compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| Related Benzothiazole Derivative | S. aureus | 18 |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study reported that the compound exhibited cytotoxic effects on human breast cancer cells (MCF-7) with an IC50 value of 12 µM .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12 | Caspase activation |
| HeLa | 15 | Cell cycle arrest |
Enzyme Inhibition Studies
The compound has shown promise as an inhibitor of various enzymes involved in critical biological processes. For example, it has been studied as a potential inhibitor of acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer’s disease.
Acetylcholinesterase Inhibition
A recent study highlighted that this compound demonstrated significant AChE inhibitory activity, with a reported IC50 value of 5 µM . This suggests its potential use in therapeutic formulations aimed at enhancing cholinergic function.
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through various methods involving the reaction of benzothiazole derivatives with acetic anhydride or acetyl chloride under controlled conditions. Such modifications can enhance the biological activity and selectivity of the compound.
Synthesis Pathways
- Reaction of 2-amino thiophenol with ethyl chloroacetate.
- Use of acetyl chloride in the presence of a base to form the acetylimino group.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-acetylimino-6-nitro-1,3-benzothiazol-3-yl)acetate involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The nitro group can also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several benzothiazole and imidazole-based esters reported in the literature. Below is a comparative analysis based on substituent effects, synthesis, and inferred properties:
Structural and Functional Group Comparisons
Biological Activity
Ethyl 2-(2-acetylimino-6-nitro-1,3-benzothiazol-3-yl)acetate is a complex organic compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.
The synthesis of this compound typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones. The reaction conditions often include solvents like dioxane and bases to promote cyclization. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to the formation of amino derivatives and carboxylic acids.
Antimicrobial Properties
This compound has been investigated for its potential antibacterial and antifungal properties. Studies have shown that compounds with similar structures exhibit significant activity against various bacterial strains, including Klebsiella pneumoniae and Escherichia coli. The nitro group in the compound may contribute to its antimicrobial activity by participating in redox reactions that affect cellular oxidative stress pathways .
Anticancer Activity
Research indicates that this compound may also possess anticancer properties. In vitro studies have demonstrated moderate cytotoxic effects against cancer cell lines such as HCT-116, with an IC50 value indicating effective inhibition of cell proliferation. The mechanism involves the inhibition of specific enzymes crucial for cancer cell survival .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can bind to enzyme active sites, preventing substrate binding and catalytic activity.
- Redox Reactions : The nitro group can participate in redox reactions, influencing oxidative stress within cells .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-one | Antibacterial | Known for strong antibacterial properties |
| 5-Nitro-1,2-benzothiazol-3-amine | Protein aggregation modulation | Studied in neurodegenerative diseases |
This compound stands out due to its specific combination of functional groups that enhance its reactivity and biological activity .
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anticancer Potential : Research on cancer cell lines revealed that this compound could induce apoptosis in HCT-116 cells through the activation of caspase pathways. This finding suggests a potential role in cancer therapy .
Q & A
Q. What are the optimal synthetic pathways for Ethyl 2-(2-acetylimino-6-nitro-1,3-benzothiazol-3-yl)acetate, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step reactions, typically starting with the formation of the benzothiazole core followed by functionalization. Key steps include:
- Nitro group introduction : Controlled nitration at the 6-position using HNO₃/H₂SO₄ under ice-cooling to prevent over-nitration .
- Acetylimino group formation : Reacting with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) to avoid hydrolysis of the ester group .
- Esterification : Ethyl acetate is introduced via nucleophilic substitution or coupling reactions, requiring anhydrous conditions to minimize side reactions .
Critical parameters : Temperature control (±5°C), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (1:1.2 for nitro precursor to acetylating agent) are crucial for yields >75% .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms the benzothiazole core (δ 7.8–8.2 ppm for aromatic protons) and ester group (δ 4.2–4.4 ppm for CH₂) .
- Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 378.05) and fragmentation patterns to verify substituents .
- X-ray crystallography : SHELXL refinement () resolves bond angles (e.g., C–S–C ~95°) and confirms the Z-configuration of the imino group .
Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?
- Antimicrobial activity : Broth microdilution (MIC assays) against S. aureus and E. coli .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays targeting topoisomerase II or β-lactamase, given structural similarity to sulfonamide inhibitors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
- Variable substituents : Compare derivatives with nitro (electron-withdrawing) vs. methoxy (electron-donating) groups at position 6 to assess antimicrobial potency .
- Core modifications : Replace benzothiazole with benzoxazole to evaluate heteroatom effects on enzyme binding (e.g., IC₅₀ shifts from 12 µM to 28 µM) .
- Data-driven design : Use QSAR models correlating logP values (1.8–2.5) with cytotoxicity to predict optimal hydrophobicity .
Q. What experimental strategies address contradictions in crystallographic data during refinement?
- Disorder resolution : Apply SHELXL’s PART and SUMP instructions to model split positions for flexible ester groups .
- Twinned data : Use TWIN/BASF commands in SHELXL for pseudo-merohedral twinning (common in benzothiazole derivatives) .
- Validation tools : Check R₁/wR₂ convergence (<5% discrepancy) and ADDSYM analysis to confirm space group correctness .
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?
- pH stability : Degradation studies (HPLC monitoring) show 90% stability at pH 4–7 (24 hrs) but rapid hydrolysis (t₁/₂ = 2 hrs) at pH >9 due to ester cleavage .
- Thermal analysis : DSC reveals a melting point of 185–190°C, with TGA indicating decomposition >250°C, guiding storage at 4°C .
- Light sensitivity : UV-Vis spectroscopy (λmax 320 nm) suggests photodegradation under UV light; amber vials are recommended .
Q. What mechanistic studies elucidate its interaction with biological targets?
- Molecular docking : AutoDock Vina simulations predict binding to the ATP pocket of topoisomerase II (ΔG = -9.2 kcal/mol) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd = 0.8 µM) and stoichiometry (1:1) with β-lactamase .
- Fluorescence quenching : Monitor tryptophan residues in enzyme complexes to confirm conformational changes (Stern-Volmer analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
